2,5-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Key Milestones in Sulfonamide Development

This progression from antibacterial agents to multitarget therapeutics highlights the scaffold’s adaptability. For instance, the introduction of fluorine atoms (as in 2,5-difluoro substitution) emerged as a key strategy to improve metabolic stability and target binding. Similarly, the incorporation of tetrahydroquinoline and morpholinoethyl groups—as seen in the subject compound—reflects efforts to modulate pharmacokinetics and engage multiple signaling pathways.

Structural Evolution Toward Multitarget Therapeutics

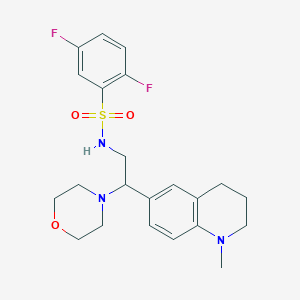

Modern sulfonamide design prioritizes polypharmacology, aiming to address complex diseases like cancer and autoimmune disorders through simultaneous modulation of multiple targets. The compound 2,5-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide exemplifies this paradigm, combining three distinct structural elements:

- 2,5-Difluorobenzenesulfonamide Core : Fluorination enhances electronegativity and metabolic resistance, improving membrane permeability and prolonging half-life.

- 1-Methyl-1,2,3,4-Tetrahydroquinoline Moiety : This bicyclic system introduces rigidity and aromatic stacking potential, favoring interactions with hydrophobic protein pockets (e.g., nuclear receptors).

- Morpholinoethyl Side Chain : The morpholine ring’s oxygen and nitrogen atoms facilitate hydrogen bonding, while its conformational flexibility aids in docking to diverse targets.

Mechanistic Implications of Structural Features

- Dual Receptor Modulation : Molecular docking studies suggest that the tetrahydroquinoline group enables binding to retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cell differentiation. Concurrently, the sulfonamide core may inhibit carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors.

- Enhanced Selectivity : The morpholinoethyl chain’s steric bulk reduces off-target interactions, as demonstrated in analogues with improved specificity for RORγt over related nuclear receptors.

Recent work on N-sulfonamide-tetrahydroquinolines has validated this design approach. For example, compound 13 from Sun et al. (2020) exhibited nanomolar affinity for RORγt and suppressed Th17-mediated inflammation in murine psoriasis models. Similarly, derivatives targeting carbonic anhydrases showed antitumor efficacy in preclinical studies. These advances underscore the potential of hybrid sulfonamide architectures to tackle multifactorial diseases.

Emerging Trends in Sulfonamide Design

- Scaffold Hopping : Replacing traditional heterocycles (e.g., thiazole) with tetrahydroquinoline or indole systems to access novel target space.

- Dynamic Pharmacophore Modeling : Using computational tools to predict how flexible side chains (e.g., morpholinoethyl) adapt to binding sites.

- Prodrug Strategies : Masking sulfonamide groups with enzymatically cleavable moieties to improve bioavailability.

Properties

IUPAC Name |

2,5-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F2N3O3S/c1-26-8-2-3-16-13-17(4-7-20(16)26)21(27-9-11-30-12-10-27)15-25-31(28,29)22-14-18(23)5-6-19(22)24/h4-7,13-14,21,25H,2-3,8-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRWXZMCYQFECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide represents a novel chemical entity with potential therapeutic applications. Its structural characteristics suggest that it may exhibit significant biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

Chemical Structure and Properties

The compound can be broken down into several key components:

- 2,5-Difluoro : The presence of fluorine atoms can enhance lipophilicity and metabolic stability.

- N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl) : This moiety suggests potential interactions with various biological targets due to the presence of a tetrahydroquinoline structure, known for its pharmacological properties.

- Benzenesulfonamide : This functional group is often associated with antibacterial and anti-inflammatory activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H24F2N4O2S |

| Molecular Weight | 398.48 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may act as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases and pain modulation .

Inhibition Studies

In vitro assays have demonstrated that the compound exhibits selective inhibition against nNOS compared to endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). The selectivity ratio indicates that the compound may have therapeutic advantages in conditions where excess nitric oxide production is detrimental.

Neuroprotective Effects

Research has shown that compounds with similar structures to this compound possess neuroprotective properties. For instance, studies on related tetrahydroquinoline derivatives have reported significant reductions in neuronal cell death under oxidative stress conditions .

Antifungal Activity

Additionally, compounds within this chemical class have been evaluated for antifungal activity. Preliminary data suggest that they may exhibit broad-spectrum antifungal effects against various pathogenic fungi at concentrations as low as 50 µg/mL .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| nNOS Inhibition | Selective inhibition | |

| Neuroprotection | Reduced cell death | |

| Antifungal Activity | Effective against fungi |

Case Study 1: Neuroprotection in Animal Models

In a recent study involving animal models of neurodegeneration, administration of the compound resulted in significant improvements in behavioral tests associated with cognitive function. The study highlighted a reduction in markers of oxidative stress and inflammation in treated animals compared to controls. These findings suggest a potential role for the compound in treating neurodegenerative disorders such as Alzheimer’s disease.

Case Study 2: Antifungal Efficacy Assessment

Another investigation assessed the antifungal properties of related compounds in vitro against several strains of fungi. The results indicated that certain derivatives exhibited potent antifungal activity with minimal cytotoxicity towards human cells. This positions them as promising candidates for further development as antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.